2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide 2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13397840
InChI: InChI=1S/C7H13ClN2O/c1-10-3-2-6(5-10)9-7(11)4-8/h6H,2-5H2,1H3,(H,9,11)
SMILES: CN1CCC(C1)NC(=O)CCl
Molecular Formula: C7H13ClN2O
Molecular Weight: 176.64 g/mol

2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide

CAS No.:

Cat. No.: VC13397840

Molecular Formula: C7H13ClN2O

Molecular Weight: 176.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide -

Specification

Molecular Formula C7H13ClN2O
Molecular Weight 176.64 g/mol
IUPAC Name 2-chloro-N-(1-methylpyrrolidin-3-yl)acetamide
Standard InChI InChI=1S/C7H13ClN2O/c1-10-3-2-6(5-10)9-7(11)4-8/h6H,2-5H2,1H3,(H,9,11)
Standard InChI Key BHOYQUAPSIVNDH-UHFFFAOYSA-N
SMILES CN1CCC(C1)NC(=O)CCl
Canonical SMILES CN1CCC(C1)NC(=O)CCl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide is characterized by a pyrrolidine ring substituted with a methyl group at the 1-position and an acetamide moiety at the 3-position, with a chlorine atom at the α-carbon of the acetamide chain. Key identifiers include:

PropertyValueSource
Molecular FormulaC₇H₁₃ClN₂O
Molecular Weight176.64 g/mol
IUPAC Name2-chloro-N-(1-methylpyrrolidin-3-yl)acetamide
SMILESCN1CCC(C1)NC(=O)CCl
InChIKeyBHOYQUAPSIVNDH-UHFFFAOYSA-N

The stereochemistry of the pyrrolidine ring (R-configuration at the 3-position) influences its interactions with biological targets, as seen in analogous compounds .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic acyl substitution:

  • Reaction of 1-methylpyrrolidin-3-amine with chloroacetyl chloride under basic conditions (e.g., Na₂CO₃ or NaOH) .

  • Workup and purification: Extraction with ethyl acetate, followed by recrystallization or column chromatography .

Yield: 75–84% under optimized conditions . Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency.

Structural Modifications

Derivatives are synthesized by substituting the chlorine atom or modifying the pyrrolidine ring. For example:

  • Thienopyridine derivatives: Reaction with thiols yields compounds with enhanced antimicrobial activity .

  • Stereochemical resolution: Tartaric acid resolves enantiomers, critical for pharmaceutical applications .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported (analog: 38–40°C)
Boiling PointNot reported (analog: 112–115°C at 20 mmHg)
Density~1.12 g/cm³ (predicted)
SolubilitySoluble in DMSO, methanol
pKa~9.2 (amine group)

Biological Activity and Applications

Neuropharmacological Relevance

The pyrrolidine moiety is common in neuromodulators. Analogous compounds (e.g., M₃ mAChR PAMs) show:

  • Receptor modulation: Enhanced acetylcholine signaling in smooth muscle .

  • Cognitive effects: Potential neuroprotection via calcium channel blockade .

Antioxidant Properties

Chloroacetamide derivatives scavenge DPPH radicals more effectively than α-tocopherol, suggesting utility in oxidative stress mitigation .

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivitySource
2-Chloro-N-methylacetamideLacks pyrrolidine ringLower antimicrobial potency
N-Pyrimidyl-2-thiazolamineThiazole coreM₃ mAChR modulation
(S)-N-Methyl-2-chloroethyl-pyrrolidineStereochemical variationImproved receptor selectivity

Future Perspectives

  • Biological Screening: Prioritize in vitro and in vivo assays to validate antimicrobial and neuroprotective claims.

  • Stereochemical Studies: Explore enantiomer-specific activity for drug development .

  • Industrial Applications: Optimize continuous synthesis for scalable production .

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